molecular formula C14H19NO B6220526 {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 2763756-01-8

{5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B6220526
CAS No.: 2763756-01-8
M. Wt: 217.3
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Description

{5-benzyl-3-azabicyclo[311]heptan-1-yl}methanol is a complex organic compound featuring a bicyclic structure with a nitrogen atom incorporated into one of the rings

Properties

CAS No.

2763756-01-8

Molecular Formula

C14H19NO

Molecular Weight

217.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Benzyl halides, formaldehyde.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure can mimic certain biological molecules, making it a valuable scaffold for drug development. For example, it has been incorporated into the structure of antihistamine drugs to improve their physicochemical properties .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for a high degree of specificity in these interactions, potentially leading to more effective and selective drugs.

Comparison with Similar Compounds

Similar Compounds

    {5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol: Similar structure but with a phenyl group instead of a benzyl group.

    {2-azabicyclo[3.1.1]heptan-1-yl}methanol: Lacks the benzyl group, resulting in different chemical properties.

Uniqueness

{5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar bicyclic compounds.

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